![molecular formula C11H12F3N3O B2617000 Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone CAS No. 2415585-76-9](/img/structure/B2617000.png)
Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone, also known as TFMPM, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. TFMPM is a synthetic compound that belongs to the class of piperidine derivatives. It has a unique chemical structure that makes it a promising candidate for various scientific studies.
作用機序
The mechanism of action of Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone has been found to inhibit the activity of the proteasome, which is a complex protein complex that plays a crucial role in the degradation of proteins in cells.
Biochemical and Physiological Effects:
Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone has also been found to inhibit the replication of certain viruses, including HIV and hepatitis C virus. Additionally, it has been shown to have anti-inflammatory properties.
実験室実験の利点と制限
Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and has a long shelf-life. However, one of the limitations of using Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
将来の方向性
There are several future directions for research on Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone. One potential direction is to further investigate its antiviral properties and its potential use in the treatment of viral infections. Another direction is to explore its potential use as a molecular probe for imaging studies. Additionally, there is a need for further studies to understand the mechanism of action of Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone and its potential use in the treatment of cancer and other diseases.
In conclusion, Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone is a promising synthetic compound that has potential applications in various scientific fields. Its unique chemical structure and properties make it a valuable candidate for further research. Future studies on Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone may lead to the development of new drugs and imaging probes for various diseases.
合成法
Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone can be synthesized using a simple and efficient method. One of the most common methods involves the reaction between 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid and trifluoromethyl ketone. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified using standard methods.
科学的研究の応用
Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone is in the field of medicinal chemistry. It has been found to have potent antiviral and anticancer properties. Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone has also been studied for its potential use as a molecular probe for imaging studies.
特性
IUPAC Name |
pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)8-2-6-17(7-3-8)10(18)9-15-4-1-5-16-9/h1,4-5,8H,2-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRPRUBVEUZJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1R,2R)-2-[(1,4-Dimethyl-5-oxo-1,2,4-triazol-3-yl)methyl]cyclohexyl]but-2-ynamide](/img/structure/B2616917.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(tert-butyl)benzenesulfonamide](/img/structure/B2616918.png)


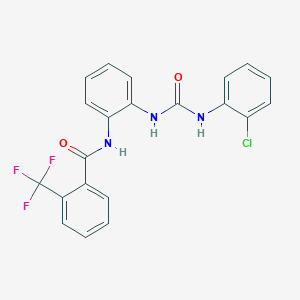
![5-fluoro-2-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2616923.png)
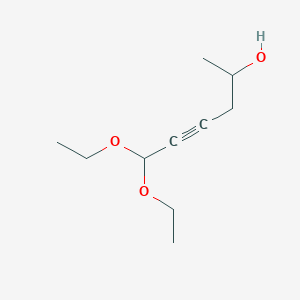

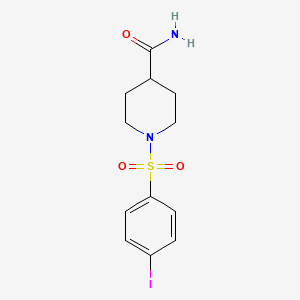
![tert-Butyl [3,3'-biazetidine]-1-carboxylate hemioxalate](/img/structure/B2616932.png)
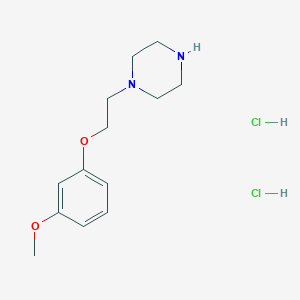
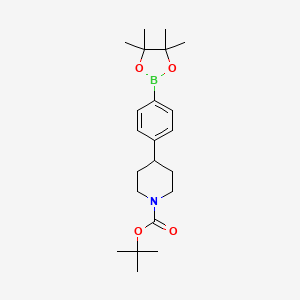
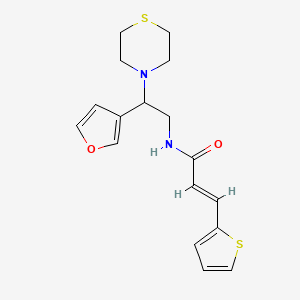
![ethyl 2-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2616940.png)